molecular formula C16H14ClN3OS B12997978 N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide

N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide

Cat. No.: B12997978
M. Wt: 331.8 g/mol
InChI Key: MWVDMAASMHLZGX-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide (CAS 332161-02-1) is a chemical compound with the molecular formula C18H17N3O2S and a molecular weight of 339.41 g/mol . This acetamide sulfide derivative is designed for professional research applications. Compounds featuring a similar core structure of chloroacetamide substituted with a thio-pyridine group have been identified as key intermediates in the synthesis of new chemical entities with potential biological activity . Research into analogous sulfide compounds has demonstrated significant promise in various areas, including antimicrobial and antioxidant studies . Furthermore, structurally related compounds have been investigated for use in agricultural chemistry, such as acting as antidotes to protect crops from herbicide damage . The presence of both the acetamide and the 3-cyano-4,6-dimethylpyridinyl-thio moiety in its structure makes it a versatile scaffold for further chemical modifications and pharmacological exploration. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14ClN3OS

Molecular Weight

331.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C16H14ClN3OS/c1-10-6-11(2)19-16(14(10)8-18)22-9-15(21)20-13-5-3-4-12(17)7-13/h3-7H,9H2,1-2H3,(H,20,21)

InChI Key

MWVDMAASMHLZGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC(=CC=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide typically involves the reaction of 3-chlorophenylamine with 2-chloro-3-cyano-4,6-dimethylpyridine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with thioacetic acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Preliminary studies indicate that N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide may exhibit various biological activities, including:

  • Anticancer Properties : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. The cyano and pyridine groups may play crucial roles in interacting with cellular targets involved in cancer progression.
  • Antimicrobial Activity : The thioacetamide structure is known to exhibit antimicrobial properties, suggesting that this compound could be effective against certain bacterial strains.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thioether bond.
  • Introduction of the cyano group via nucleophilic substitution.
  • Acetamide formation through acylation reactions.

These steps require precise control of reaction conditions to achieve high yields and purity.

Interaction Studies

Understanding how this compound interacts with biological systems is critical for optimizing its therapeutic potential. Interaction studies often involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific biological targets.
  • Mechanistic Studies : Investigating the pathways through which the compound exerts its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The cyano group and the thioacetamide moiety play crucial roles in its activity by interacting with the active sites of target proteins.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs
Compound Name Pyridine Substituents Aryl Group Key Activity/Application Reference
Target: N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide 3-cyano, 4,6-dimethyl 3-chlorophenyl Not explicitly reported
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 3-cyano, 4,6-distyryl 4-chlorophenyl Insecticidal (vs. cowpea aphid)
2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide 3-cyano, 4,6-bis(4-morpholinophenyl) Isoxazol-3-yl CD73 inhibition (immune modulation)
N-(4-Antipyrinylthiazol-2-yl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide 3-cyano, 4,6-dimethyl 4-antipyrinylthiazol-2-yl Antioxidant studies
N-(2-Methylphenyl) analog (MFCD00739697) 3-cyano, 4,6-dimethyl 2-methylphenyl Not explicitly reported

Physicochemical Properties

  • Lipophilicity: Styryl and morpholino groups increase logP values, affecting membrane permeability.
  • Crystallinity : Methyl and chloro substituents enhance crystalline stability, as evidenced by melting points (e.g., 198–200°C for compound 8d in ) .

Biological Activity

N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, supported by various research findings.

Structural Characteristics

The compound features a 3-chlorophenyl group linked to a thioacetamide moiety, which is further substituted with a 3-cyano-4,6-dimethylpyridine . The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorophenyl isothiocyanate with 3-cyano-4,6-dimethylpyridine derivatives. This method allows for the introduction of the thioacetamide linkage, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related thioacetamides have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of pyridine derivatives. For example, compounds containing the pyridine ring have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but is promising based on structural analogs.

Enzyme Inhibition

Enzyme inhibition studies have shown that similar compounds can act as inhibitors for various enzymes involved in metabolic pathways. For instance, some pyridine derivatives have been documented to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer progression.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study published in Journal of Heterocyclic Chemistry reported that compounds with thioamide functionalities exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms :
    • Research indicates that pyridine-based compounds can induce apoptosis in cancer cells. A specific study on related compounds demonstrated IC50 values indicating effective inhibition of cell growth in various cancer lines .
  • Enzyme Inhibition :
    • Inhibitory effects on COX enzymes were observed in a series of studies focusing on pyridine derivatives, suggesting potential applications in anti-inflammatory therapies .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntimicrobialDisruption of cell wall
AnticancerInduction of apoptosis
Enzyme inhibitionInhibition of COX

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